Antibacterial Target Engagement: Scope in Benzoylglycine-Class LpxC Inhibitors vs. Unsubstituted Parent
The patent WO 2017/189586 A1 explicitly defines benzoylglycine derivatives bearing C1-C12 alkoxy substituents as UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors for treating Gram-negative infections [1]. N-[4-(Heptyloxy)benzoyl]glycine falls within this claimed genus. While the parent compound, N-benzoylglycine (hippuric acid), exhibits no reported antibacterial activity due to the absence of a hydrophobic tail, the heptyloxy congener is designed to access the LpxC hydrophobic tunnel [1][2]. The patent does not provide isolated MIC values for the heptyloxy derivative; however, structurally related 4-alkoxybenzoylglycine examples (e.g., 4-butoxy, 4-octyloxy) demonstrate LpxC inhibition, supporting the critical role of the alkoxy chain length [1].
| Evidence Dimension | LpxC enzyme engagement (presence/absence of hydrophobic tail) |
|---|---|
| Target Compound Data | N-[4-(Heptyloxy)benzoyl]glycine – within patent claims for LpxC inhibition |
| Comparator Or Baseline | N-Benzoylglycine (hippuric acid) – no hydrophobic tail; not claimed for LpxC inhibition |
| Quantified Difference | Qualitative: alkoxy chain ≥C4 required for LpxC tunnel binding; heptyloxy chain meets this criterion |
| Conditions | Patent WO 2017/189586 A1, generic formula encompassing C1-C12 alkoxy substituents; LpxC inhibition assay implied |
Why This Matters
Researchers developing LpxC-targeted antibacterials should select the heptyloxy variant over unsubstituted benzoylglycine to maintain hydrophobic tunnel occupancy, as the absence of the alkoxy chain eliminates target engagement.
- [1] WO 2017/189586 A1. Benzoylglycine derivatives and methods of making and using same. Duke University / University of North Carolina at Chapel Hill. Priority date 2016-04-25. View Source
- [2] Shin, H.; et al. Amphipathic benzoic acid derivatives: Synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. Bioorg. Med. Chem. 2007, 15, 2228-2243. View Source
